2-ethoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol
Description
“2-ethoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol” is a chemical compound that belongs to the class of beta-carbolines . It is characterized by the presence of oxygenated or amine-containing substituents at position 1 of the partially saturated ring of the tricyclic system .
Synthesis Analysis
The synthesis of this compound involves the oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles . The starting tetrahydrocarbazoles that differed by the type and position of substituents in the aromatic ring were obtained in reactions of substituted phenylhydrazines with cyclohexanone according to the Fischer method . The major goal of the work was to develop a preparative method for the synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-ones by direct regioselective oxygenation of 2,3,4,9-tetrahydro-1H-carbazoles .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily oxidation reactions . The reactive site of the substrate depended on the oxidant and the reaction conditions, resulting in the formation of divergent products . The reaction could proceed at the multiple bond of cyclohexene ring, leading to its cleavage and isolation of 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-dione .Future Directions
The future directions for the research on this compound could involve further exploration of its biological activities, given the interest by researchers toward tetrahydrocarbazole derivatives due to their broad spectrum of biological activity . Additionally, further studies could focus on the development of more efficient and eco-friendly methodologies for its synthesis .
Properties
IUPAC Name |
2-ethoxy-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-2-23-17-11-12(7-8-16(17)22)18-19-14(9-10-20-18)13-5-3-4-6-15(13)21-19/h3-8,11,18,20-22H,2,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSUVYWGJOWVJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CCN2)C4=CC=CC=C4N3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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